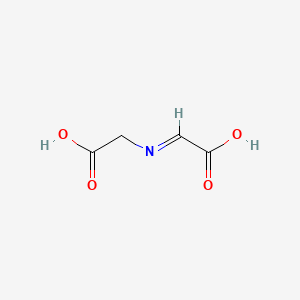

(E)-N-(Carboxymethylidene)glycine

Description

Structure

3D Structure

Properties

CAS No. |

6229-58-9 |

|---|---|

Molecular Formula |

C4H5NO4 |

Molecular Weight |

131.09 g/mol |

IUPAC Name |

2-(carboxymethylideneamino)acetic acid |

InChI |

InChI=1S/C4H5NO4/c6-3(7)1-5-2-4(8)9/h1H,2H2,(H,6,7)(H,8,9) |

InChI Key |

WVZFHMZVRIKDPF-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)N=CC(=O)O |

Origin of Product |

United States |

Contextualization Within Modified Amino Acid Chemistry

(E)-N-(Carboxymethylidene)glycine, also referred to as the imine of glyoxylic acid and glycine (B1666218) or simply glycine imine, is a quintessential example of a modified amino acid derivative. researchgate.netnih.gov It is structurally characterized by a carbon-nitrogen double bond (C=N), which defines it as an imine, specifically a Schiff base. wikipedia.orgchemsociety.org.ng This functional group replaces the typical primary amine of glycine, thereby altering its chemical properties and reactivity.

The formation of this imine is a condensation reaction between the primary amine of glycine and the carbonyl group of glyoxylic acid. chemsociety.org.ngscispace.com Like many simple aldimines, it can be unstable and prone to hydrolysis or oligomerization, making its isolation and characterization challenging. researchgate.netnih.gov Researchers have successfully characterized it using techniques like cryogenic matrix isolation IR and UV/Vis spectroscopy. researchgate.netresearchgate.net The stability of such Schiff bases can be influenced by various factors, including the presence of aromatic groups, which can offer greater stability through conjugation. chemsociety.org.ng

The properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C4H5NO4 |

| Molecular Weight | 131.09 g/mol |

| Synonyms | Glycine imine, 2-(carboxymethylimino)acetic acid |

| Functional Group | Imine (Schiff base) |

Significance in Advanced Biochemical Research Paradigms

The significance of (E)-N-(Carboxymethylidene)glycine in biochemical research is multifaceted, with a particular emphasis on its role as a key intermediate in various reaction pathways.

One of the most notable areas of its significance is in prebiotic chemistry. Both glycine (B1666218) and glyoxylic acid are considered fundamental prebiotic building blocks. nih.gov The formation of glycine from glyoxylic acid and ammonia (B1221849) is a critical step in the proposed chemical evolution of life, and this compound is a proposed key intermediate in this transformation. researchgate.netresearchgate.net Research has unveiled a novel "aza-Cannizzaro reaction" mechanism where the glyoxylate (B1226380) imine undergoes a Cannizzaro-like disproportionation to form glycine under mild aqueous conditions. nih.gov This discovery provides a new perspective on how nitrogen may have been incorporated into organic molecules on early Earth. nih.gov

Furthermore, this imine is considered a crucial reaction intermediate that connects the chemistry of prebiotic amino acid and sugar formation. nih.govresearchgate.net Its reactivity allows it to participate in various transformations. For instance, in aqueous solutions, it can hydrolyze to hydroxy glycine and hydrated glyoxylic acid. researchgate.net It can also undergo self-reduction through oxidative decarboxylation chemistry, particularly in the presence of reducing agents like Fe(II)SO4. researchgate.net

In a broader biochemical context, imines derived from amino acids are pivotal in numerous enzymatic reactions. The carbon-nitrogen double bond can act as an electron sink, facilitating a variety of transformations at the α-carbon of the amino acid. While direct research on this compound in specific enzymatic systems is still developing, the fundamental reactivity of the imine functional group is well-established in biochemistry. nih.gov

Metabolic Pathways and Biochemical Significance of E N Carboxymethylidene Glycine

Biosynthetic Origin and Precursor Relationships

The biosynthesis of (E)-N-(Carboxymethylidene)glycine is directly tied to the metabolic pools of glycine (B1666218) and glyoxylate (B1226380). Its existence is often transient, as it serves as a key intermediate in the interconversion of several amino acids.

Relationship to Glycine and its Metabolic Pool

Glycine, a non-essential amino acid, is a central molecule in numerous metabolic processes. nih.govyoutube.com The metabolic pool of glycine is maintained through dietary intake, protein degradation, and de novo synthesis. nih.gov A significant pathway for glycine synthesis and degradation involves its interconversion with glyoxylate. youtube.comslideshare.net The formation of this compound occurs as a Schiff base intermediate during the transamination reaction between glycine and glyoxylate. While the body can synthesize glycine from various precursors, this endogenous production is not always sufficient to meet metabolic demands, classifying it as a conditionally essential amino acid. researchgate.net The metabolic pool of glycine is crucial for the synthesis of essential biomolecules such as heme, glutathione (B108866), creatine, and purines. nih.govyoutube.com

Interconversion Pathways with Other Amino Acids (e.g., Serine, Threonine, Glyoxylate)

This compound is a key intermediate in the metabolic pathways that connect glycine with other amino acids like serine, threonine, and glyoxylate. wikipedia.orgwikipedia.org

Serine: Serine and glycine metabolism are closely linked through the activity of serine hydroxymethyltransferase (SHMT), which catalyzes the reversible conversion of serine to glycine, a reaction that also generates a one-carbon unit for the folate cycle. nih.govnih.govpnas.org In plants, serine:glyoxylate aminotransferase (SGAT) plays a crucial role in photorespiration by converting serine and glyoxylate to glycine and hydroxypyruvate. nih.govnih.govptbioch.edu.pl Elevated SGAT activity can lead to a decrease in daytime serine levels, which in turn induces the phosphoserine pathway for serine biosynthesis. nih.govnih.gov

Glyoxylate: Glyoxylate is a key substrate for the formation of this compound. The transamination of glyoxylate with various amino acids, such as alanine (B10760859) or glutamate (B1630785), produces glycine. wikipedia.orgwikipedia.org Alanine-glyoxylate aminotransferase (AGT), for instance, catalyzes the conversion of L-alanine and glyoxylate to pyruvate (B1213749) and glycine. wikipedia.orgnih.govuniprot.orgreactome.org This reaction is vital for glyoxylate detoxification. nih.govuniprot.org Similarly, glycine:2-oxoglutarate aminotransferase catalyzes the reaction between glycine and 2-oxoglutarate to produce glyoxylate and L-glutamate. wikipedia.org The interconversion of glycine and glyoxylate is therefore a central hub in amino acid metabolism. reactome.orgnih.gov

Enzymatic Transformations Involving this compound and Glycine Metabolism

Several key enzymes are involved in the metabolic transformations of glycine and, by extension, influence the formation and fate of this compound.

Glycine N-Methyltransferase (GNMT) and its Catalytic Mechanism

Glycine N-methyltransferase (GNMT) is an enzyme that catalyzes the methylation of glycine to form sarcosine (B1681465) (N-methylglycine), using S-adenosyl-L-methionine (SAM) as the methyl donor. nih.govacs.orgwikipedia.org This reaction is crucial for regulating the cellular ratio of SAM to S-adenosyl-L-homocysteine (SAH), which in turn modulates cellular methylation potential. nih.govacs.org The catalytic mechanism of GNMT involves an ordered binding of substrates, with SAM binding first. acs.org This is followed by glycine binding to a specific pocket, where it is positioned for the methyl transfer to occur. nih.govacs.org GNMT activity is subject to inhibition by certain compounds, including heavy metals and drugs that affect liver function and folate metabolism. scbt.com

| GNMT Catalytic Mechanism Highlights | Reference |

| Catalyzes the methylation of glycine to sarcosine using SAM. | nih.govacs.orgwikipedia.org |

| Regulates the cellular SAM/SAH ratio. | nih.govacs.org |

| Substrate binding is ordered, with SAM binding first. | acs.org |

| Glycine binds to a specific pocket for methyl transfer. | nih.govacs.org |

| Inhibited by heavy metals and certain drugs. | scbt.com |

Glycine Cleavage System and One-Carbon Metabolism

The glycine cleavage system (GCS) is a multi-enzyme complex located in the inner mitochondrial membrane that catalyzes the major pathway for glycine degradation in many organisms. jst.go.jpwikipedia.orgnih.gov The GCS breaks down glycine into carbon dioxide, ammonia (B1221849), and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. nih.govwikipedia.orgresearchgate.netnih.gov This one-carbon unit can then be utilized in various biosynthetic pathways, including the synthesis of purines, thymidylate, and methionine. nih.govnih.govnih.gov The GCS consists of four protein components: P-protein, T-protein, H-protein, and L-protein, which work in concert to carry out the cleavage reaction. jst.go.jpnih.gov The GCS is also reversible and can synthesize glycine, a process that is particularly important in certain anaerobic bacteria. wikipedia.org The close relationship between the GCS and one-carbon metabolism highlights the central role of glycine in providing single-carbon units for essential cellular processes. nih.govplos.orgyoutube.comoup.com

| Glycine Cleavage System Components | Function | Reference |

| P-protein (Glycine dehydrogenase) | Decarboxylates glycine. | jst.go.jpnih.gov |

| T-protein (Aminomethyltransferase) | Transfers the aminomethyl group to tetrahydrofolate. | jst.go.jpnih.gov |

| H-protein | Carries the aminomethyl intermediate. | jst.go.jpnih.gov |

| L-protein (Dihydrolipoamide dehydrogenase) | Regenerates the oxidized form of the H-protein. | jst.go.jpnih.gov |

Role of D-Amino Acid Oxidases in Glycine Metabolism

No Information Available for this compound

Despite a comprehensive search of scientific literature and databases, no specific information was found for the chemical compound this compound regarding its metabolic pathways, biochemical significance, or its role in biological systems as outlined in the requested article structure.

Extensive searches were conducted to locate research data on the following topics related to this compound:

Glycine Carboxypeptidase Activity and Inhibition Profiles: No studies were identified that investigated the interaction of this compound with glycine carboxypeptidase, including any potential inhibitory effects.

Role in Biological Conjugation and Detoxification Processes: There is no available research on the involvement of this compound in bile acid conjugation pathways or its conjugation with other endogenous and xenobiotic metabolites for detoxification.

Biological Function and Cellular Mechanisms: The scientific literature does not appear to contain any information on the potential roles of this compound as a modified amino acid or its impact on glutathione synthesis and the cellular redox balance.

The general search results provided information on the broader topics of glycine metabolism nih.govyoutube.comyoutube.comyoutube.com, glycine conjugation in detoxification nih.gov, bile acid conjugation youtube.com, and the importance of glutathione in redox balance. youtube.com However, none of these sources mention or allude to the specific compound this compound.

It is possible that this compound is known by a different name, is a novel or rarely studied substance, or the specific stereoisomer "(E)" is not biochemically prevalent or well-researched. Without any direct or indirect scientific evidence, it is not possible to generate a factually accurate article on the requested topics for this specific molecule.

An article focusing on the direct influence of this compound on epigenetic regulation, as specified in the query, cannot be generated at this time. Extensive searches of scientific literature and databases have not yielded specific research findings on the role of this compound in gene expression and chromatin remodeling through epigenetic mechanisms.

The compound this compound is an isomer of iminodiacetic acid. While research exists on the epigenetic effects of related molecules like glycine and its derivative sarcosine (N-methylglycine), this information is not directly applicable to this compound. Scientific accuracy, as mandated by the request, precludes the substitution of data from these related but distinct compounds.

Therefore, the requested section "4.4.3. Influence on Gene Expression and Chromatin Remodeling via Epigenetic Regulation" cannot be fulfilled with scientifically accurate and specific information for the compound . No data tables or detailed research findings on this specific topic could be located.

To provide a comprehensive and accurate article, further research would be required to establish a direct link between this compound and epigenetic regulatory pathways. Without such foundational research, any generated content would be speculative and would not meet the required standards of scientific rigor.

Interactions with Biomolecules and Supramolecular Systems

Ligand-Receptor Binding Dynamics and Neurotransmission

The neuroactive properties of glycine (B1666218) and its analogues are well-documented, primarily centering on their roles at both inhibitory and excitatory synapses. The synaptic concentrations of glycine are meticulously controlled by specific transporters, which in turn dictates the activation of key neurotransmitter receptors.

Glycine itself plays a dual role in neurotransmission. At inhibitory synapses, it is the primary agonist for glycine receptors (GlyRs), which are chloride-permeable ion channels that mediate fast inhibitory neurotransmission, particularly in the spinal cord and brainstem.

More broadly throughout the central nervous system, glycine acts as an essential co-agonist for N-methyl-D-aspartate receptors (NMDARs). nih.govwikipedia.org NMDARs are glutamate-gated ion channels that require the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, to become activated. nih.govwikipedia.orgresearchgate.net The activation of NMDARs is a cornerstone of synaptic plasticity, learning, and memory. wikipedia.org The receptor is a heterotetramer, most commonly composed of two GluN1 and two GluN2 subunits. nih.gov The glycine binding site is located on the GluN1 subunit, while glutamate binds to the GluN2 subunit. nih.gov The concurrent binding of both agonists is necessary for the opening of the ion channel, which allows the influx of cations, most notably Ca2+. wikipedia.org The glycine concentration at the synapse can therefore modulate the magnitude and duration of the NMDAR-mediated excitatory response. nih.gov Studies suggest that the glycine binding site on the NMDAR may not be fully saturated under normal physiological conditions, making it a key target for modulating receptor function. researchgate.netnih.gov

The synaptic availability of glycine is tightly regulated by two distinct high-affinity glycine transporters, GlyT1 and GlyT2, which are members of the Na+/Cl--dependent solute carrier family 6 (SLC6). d-nb.infonih.gov These transporters actively remove glycine from the synaptic cleft, thereby shaping both inhibitory and excitatory neurotransmission. d-nb.info

Glycine Transporter 1 (GlyT1): This transporter is primarily found on glial cells (astrocytes) surrounding both inhibitory and excitatory synapses, as well as on some excitatory neurons. d-nb.infonih.gov At inhibitory synapses, GlyT1 helps terminate the glycinergic signal by clearing glycine from the cleft. d-nb.info Crucially, at excitatory glutamatergic synapses, GlyT1 controls the ambient glycine levels, thereby regulating the co-agonist occupancy of NMDARs. d-nb.infoguidetopharmacology.org Inhibition of GlyT1 leads to elevated extracellular glycine, enhancing NMDAR activation. researchgate.netnih.gov

Glycine Transporter 2 (GlyT2): In contrast, GlyT2 is located almost exclusively on the presynaptic terminals of glycinergic neurons. d-nb.infonih.gov Its primary function is to reuptake glycine into the presynaptic neuron, making it available for repackaging into synaptic vesicles by the vesicular inhibitory amino acid transporter (VIAAT). d-nb.info This recycling process is vital for maintaining a ready pool of neurotransmitter for subsequent release. d-nb.infonih.gov Therefore, GlyT2 enhances the efficacy of inhibitory neurotransmission by ensuring a consistent supply of glycine. d-nb.info

The distinct localization and function of these two transporters allow for precise and differential control over glycine signaling throughout the nervous system.

| Transporter | Primary Location | Primary Function | Effect of Inhibition |

| GlyT1 | Glial cells, some excitatory neurons | Clears glycine from synaptic cleft; regulates NMDAR co-agonist site occupancy. d-nb.infoguidetopharmacology.org | Increased synaptic glycine, enhanced NMDAR function. nih.gov |

| GlyT2 | Presynaptic terminals of glycinergic neurons | Recycles glycine for vesicular reloading. d-nb.infonih.gov | Impaired glycine release, reduced inhibitory neurotransmission. d-nb.info |

Coordination Chemistry with Metal Ions

The carboxylate and amino groups of glycine and its derivatives make them excellent ligands for a wide variety of metal ions. The study of these metal complexes provides insight into the role of metals in biological systems and allows for the design of new compounds with specific structural and electronic properties.

The synthesis of metal(II) complexes with glycine and its derivatives is typically achieved by reacting a metal salt with the ligand in a suitable solvent. For instance, a copper(II)-glycine complex can be prepared by mixing an aqueous solution of a copper(II) salt with an ethanolic solution of glycine and refluxing the mixture. scispace.com The resulting complex can then be recovered by filtration. scispace.com Similar methods have been used to synthesize complexes of other metal(II) ions, including Co(II), Ni(II), and Zn(II), often with a 1:2 metal-to-ligand molar ratio. sciencescholar.usresearchgate.net

Characterization of these complexes involves a suite of analytical techniques:

Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the carboxylate (-COO⁻) and amino (-NH₂) groups upon complexation are indicative of bonding. scispace.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex, which are related to its geometry and the nature of the metal-ligand bond. scispace.comresearchgate.net

Molar Conductance Measurements: Help determine the electrolytic nature of the complexes. scispace.comsciencescholar.us

Magnetic Susceptibility: Used to determine the magnetic moment of the complex, which can help deduce the geometry and the oxidation state of the central metal ion. sciencescholar.usresearchgate.net

Glycine typically acts as a bidentate ligand, coordinating to the metal ion through one oxygen atom of the carboxylate group and the nitrogen atom of the amino group, forming a stable five-membered chelate ring. sciencescholar.us The resulting coordination geometry is highly dependent on the specific metal ion, its oxidation state, and the presence of other ligands (like water).

Theoretical and experimental studies on first-row transition metal(II) ions have revealed several common geometries:

Octahedral: Often formed with Ni(II), Co(II), and Fe(II) ions, especially in the presence of water molecules that occupy the remaining coordination sites. nih.govnih.gov

Tetrahedral: A common geometry for complexes of Co(II), Ni(II), and Zn(II) with certain glycine derivatives. sciencescholar.usorientjchem.org

Square Planar: Frequently observed for Cu(II) complexes. sciencescholar.usorientjchem.org

Trigonal Bipyramidal or Square Pyramidal: Can be seen with Mn(II), Zn(II), and Cu(II) ions. nih.gov

The formation of these geometries is governed by the combination of the metal's d-orbital electron configuration and the ligand field stabilization energy achieved upon complexation.

| Metal Ion | Common Coordination Geometry | Reference |

| Co(II) | Octahedral, Tetrahedral | sciencescholar.usnih.govorientjchem.org |

| Ni(II) | Octahedral, Tetrahedral | sciencescholar.usnih.govorientjchem.org |

| Cu(II) | Square Planar, Square Pyramidal | sciencescholar.usnih.govorientjchem.org |

| Zn(II) | Tetrahedral, Trigonal Bipyramidal | sciencescholar.usnih.govorientjchem.org |

| Fe(II) | Octahedral | nih.gov |

| Mn(II) | Trigonal Bipyramidal | nih.gov |

The colored nature of many transition metal-glycine complexes is due to electronic transitions. In addition to the d-d transitions that are often weak, more intense charge-transfer bands are observed in their UV-Vis spectra. researchgate.net These transitions involve the movement of an electron from a molecular orbital that is primarily ligand in character to one that is primarily metal in character (Ligand-to-Metal Charge Transfer, LMCT), or vice versa (Metal-to-Ligand Charge Transfer, MLCT). youtube.com

LMCT: This is common when the metal is in a high oxidation state (and is thus easily reduced) and the ligand has non-bonding electron pairs of relatively high energy. youtube.com The charge flows from the ligand to the metal. youtube.com

MLCT: This occurs when the metal is in a low oxidation state (easily oxidized) and the ligand possesses low-lying empty orbitals (e.g., π* orbitals). youtube.com

In a different context, theoretical studies on the glycine molecule itself have shown that ultrafast charge transfer can be induced by nuclear motion alone. Following core ionization and Auger decay, a double electron hole can be transferred between the carboxyl and amino functional groups in a matter of femtoseconds, a process driven by specific vibrations rather than coherent electronic dynamics. aps.orgnih.gov This highlights the intricate coupling between electronic states and nuclear geometry that can facilitate rapid charge redistribution. aps.orgnih.gov

Interactions in Polymeric and Peptidic Systems

The unique structure of (E)-N-(Carboxymethylidene)glycine, which is a derivative of the simplest amino acid, glycine, makes it a significant component in the synthesis of advanced polymers and peptide-like molecules.

Formation of Oligomers and Polypeptides

While direct studies on the oligomerization of the specific this compound isomer are specialized, the broader class of N-substituted glycine derivatives is well-known for its ability to form oligomers. This process is fundamental to creating polypeptides, which are chains of amino acids linked by peptide bonds. The synthesis of polypeptides is a cornerstone of biochemistry and biotechnology, where amino acids like glycine are sequentially added to a growing chain. pathbank.orgeasyhsc.com.au This process, known as translation, involves messenger RNA (mRNA) and transfer RNA (tRNA) to ensure the correct sequence of amino acids. easyhsc.com.au The N-substituted nature of this compound suggests its potential incorporation into such chains could introduce unique structural or functional properties.

The formation of N-ε-(carboxymethyl)lysine (CML), a related advanced glycation end product, highlights how such derivatives can form within protein structures. researchgate.netnih.gov The synthesis of polypeptides can be initiated by various molecules, including primary amines, which attack N-carboxyanhydrides (NCAs) in a ring-opening polymerization, leading to the formation of a polypeptide chain. mdpi.comillinois.edu

Involvement in Peptoid Synthesis and Polymerization Mechanisms

This compound is structurally related to the monomers used in peptoid synthesis. Peptoids, or N-substituted glycine oligomers (NSGs), are a class of synthetic peptide mimics that offer advantages such as resistance to proteolytic degradation. nih.govresearchgate.net The synthesis of these molecules has been a subject of extensive research since their introduction in 1992. nih.govresearchgate.net

The primary method for peptoid synthesis is the "submonomer" method on a solid phase, which allows for the precise control of the sequence and the incorporation of a wide variety of side chains. nih.govnih.gov Polymerization can also occur through the ring-opening of N-substituted N-carboxyanhydrides (NNCAs), which can be initiated by various nucleophiles. researchgate.netrsc.org The polymerization of NCAs generally follows two main pathways: the "amine mechanism," where an amine initiator attacks the NCA monomer, and the "activated monomer mechanism," where a deprotonated NCA monomer becomes the nucleophile. mdpi.comillinois.edu The choice of initiator and reaction conditions can influence the polymerization pathway and the properties of the resulting polypeptoid. mdpi.comresearchgate.net

| Polymerization Topic | Key Characteristics | Relevant Mechanisms | References |

|---|---|---|---|

| Peptoid Synthesis | N-substituted glycine oligomers; resistant to proteolysis. | Solid-phase submonomer synthesis. | nih.govresearchgate.netnih.gov |

| Polypeptide Synthesis | Ring-opening polymerization of N-Carboxyanhydrides (NCAs). | Amine mechanism, Activated monomer mechanism. | mdpi.comillinois.edu |

| Polypeptoid Properties | Highly designable side chains, potential for stimuli-responsive materials. | Ring-opening of N-substituted N-carboxyanhydrides (NNCAs). | researchgate.net |

Molecular Interactions with Peptide-Nanoparticle Complexes

Peptides and their derivatives are increasingly used to functionalize nanoparticles for biomedical applications, creating peptide-nanoparticle conjugates (PNCs). nih.gov These complexes leverage the specific targeting capabilities of peptides and the unique physical properties of nanomaterials. nih.gov The carboxyl groups present in this compound would be particularly effective for binding to the surface of various nanoparticles.

The formation of PNCs can be driven by electrostatic interactions between a charged peptide and an oppositely charged polymer or nanoparticle surface. researchgate.netsemanticscholar.org The stability and efficacy of these complexes are influenced by factors such as the surface charge and hydrophobicity of the components. semanticscholar.org For instance, peptides can be designed to target specific cell surface receptors, enhancing the delivery of therapeutic agents encapsulated within or attached to the nanoparticle. nih.gov The use of self-assembling peptides can also create sophisticated nanostructures for drug delivery. nih.gov These peptide-mediated systems can improve drug bioavailability, extend circulation time, and enhance therapeutic selectivity. researchgate.netnih.gov

Solution-Phase Behavior and Aggregation Studies

The behavior of this compound in aqueous solutions is governed by its molecular structure, which allows for a variety of intermolecular interactions.

Formation of Hydrogen-Bonded Clusters and Solvation Dynamics

In aqueous solution, glycine molecules can interact with each other and with water molecules to form transient, hydrogen-bonded clusters. nih.gov Molecular dynamics simulations have shown that the primary mode of interaction between glycine molecules is through single N-H···O=C hydrogen bonds, rather than the formation of stable, doubly hydrogen-bonded dimers. nih.gov These clusters are transient, with dimers dissociating within picoseconds. nih.gov

The solvation of glycine is a critical factor influencing its structure and reactivity. researchgate.netderpharmachemica.com The presence of a solvent like water dramatically impacts its electronic properties, stabilizing the zwitterionic form. nih.goviastate.edu Computational studies show that the solvation free energy is significant, with the electrostatic contribution being a major factor. researchgate.net The interaction with water molecules is essential for stabilizing the charged groups of the zwitterion through hydrogen bonding. mdpi.com

| Property | Description | Key Findings | References |

|---|---|---|---|

| Zwitterionic Form | Molecule contains both positive (-NH2+) and negative (-COO-) charges. | More stable than the neutral form in aqueous solutions. | nih.govmdpi.comresearchgate.netiastate.edu |

| Self-Association | Molecules interact to form larger assemblies. | Forms layers at interfaces but does not screen electrostatic forces like simple ions. | arxiv.org |

| Hydrogen Bonding | Formation of transient clusters via N-H···O=C bonds. | Single hydrogen bonds are the dominant interaction; dimers are infrequent and short-lived. | nih.gov |

| Solvation | Interaction with solvent molecules (water). | Crucial for stabilizing the zwitterionic form; significantly affects molecular properties. | derpharmachemica.comresearchgate.net |

Preferential Interactions with Proteins in Solution

The interaction of small molecules with proteins in a solution is a fundamental aspect of biochemistry, influencing protein stability, solubility, and function. The study of these preferential interactions provides insights into the thermodynamic forces governing molecular recognition in biological systems. While direct and extensive research on the preferential interactions of this compound with a wide array of proteins is not abundantly available in publicly accessible literature, we can infer its potential behavior based on studies of the structurally related compound, iminodiacetic acid (IDA).

This compound, with its dicarboxylate structure and a secondary amine group, shares significant structural and chemical similarities with iminodiacetic acid. Both molecules possess two carboxyl groups and a central nitrogen atom, making them effective chelating agents and capable of engaging in various non-covalent interactions. Research on iminodiacetic acid and its derivatives has demonstrated their utility in probing protein-protein interactions and their ability to bind to proteins. nih.govnih.gov

The interactions of such molecules with proteins in an aqueous environment are governed by a combination of factors, including electrostatic interactions, hydrogen bonding, and hydrophobic effects. The carboxylate groups of this compound are expected to interact favorably with positively charged amino acid residues on the protein surface, such as lysine (B10760008) and arginine. The nitrogen atom can act as a hydrogen bond donor, while the carbonyl oxygens can act as hydrogen bond acceptors, further contributing to the binding affinity.

Thermodynamic studies, often conducted using techniques like isothermal titration calorimetry (ITC), are crucial for characterizing these interactions. ITC directly measures the heat changes associated with binding events, allowing for the determination of key thermodynamic parameters such as the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS). univr.it These parameters provide a complete thermodynamic profile of the interaction. For instance, a negative enthalpy change suggests that the binding is driven by favorable bond formation (e.g., hydrogen bonds and van der Waals interactions), while a positive entropy change often indicates the release of ordered water molecules from the binding interface.

While specific experimental data for this compound is not available, a hypothetical dataset for its interaction with a model protein, based on typical values for similar small molecule-protein interactions, can be illustrative.

| Thermodynamic Parameter | Hypothetical Value | Interpretation |

| Binding Affinity (Ka) | 1.5 x 104 M-1 | Indicates a moderate binding affinity between this compound and the protein. |

| Enthalpy Change (ΔH) | -5.2 kcal/mol | The negative value suggests that the interaction is enthalpically driven, likely due to the formation of hydrogen bonds and favorable electrostatic interactions. |

| Entropy Change (ΔS) | +8.3 cal/mol·K | The positive value indicates an increase in disorder upon binding, likely due to the release of ordered water molecules from the protein surface and the ligand. |

| Gibbs Free Energy Change (ΔG) | -7.7 kcal/mol | The negative value, calculated from ΔG = ΔH - TΔS, confirms that the binding is a spontaneous process. |

This table presents hypothetical data for illustrative purposes, as direct experimental values for the interaction of this compound with proteins are not currently available in the reviewed literature.

Further research employing techniques such as potentiometry and nuclear magnetic resonance (NMR) spectroscopy could provide more detailed insights into the specific binding sites and conformational changes induced upon the interaction of this compound with various proteins. rsc.org Such studies would be invaluable in elucidating its role in biological systems and its potential applications in areas like the development of protein stabilizers or modulators of protein function.

Advanced Analytical Methodologies for E N Carboxymethylidene Glycine

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of (E)-N-(Carboxymethylidene)glycine, providing the necessary separation from complex matrices. The choice of technique depends on the analytical goal, whether it is routine quantification, high-throughput screening, or purification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantitative analysis of amino acids and their derivatives. For this compound, which lacks a strong native chromophore for UV detection, HPLC methods often rely on pre-column derivatization or are coupled with more universal detectors like mass spectrometers.

Reverse-phase (RP) HPLC is a common approach for separating polar compounds like amino acids. sielc.comsielc.com The separation is typically achieved on columns such as C18 or specialized mixed-mode columns designed for polar analytes. sielc.com Ion-pair HPLC has also proven effective for separating oligomers of glycine (B1666218), a related compound, by using reagents like hexanesulfonate to enhance retention on the reverse-phase column. nih.gov The mobile phase usually consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, with additives such as formic acid or phosphoric acid to control pH and improve peak shape. sielc.comsielc.com When coupled with a mass spectrometer, volatile buffers like formic acid are preferred. sielc.comsielc.com

| Parameter | Description | Common Examples/Conditions | References |

|---|---|---|---|

| Column | Stationary phase for separation. | Reverse-Phase C18; Mixed-mode columns (e.g., Newcrom R1). | sielc.comsielc.com |

| Mobile Phase | Solvent system to elute the analyte. | Acetonitrile/Water or Methanol/Water gradients. | sielc.comsielc.com |

| Mobile Phase Additive | Improves peak shape and controls ionization. | Formic Acid (MS-compatible), Phosphoric Acid, Ion-pairing agents (e.g., hexanesulfonate). | sielc.comsielc.comnih.gov |

| Detection | Method for detecting the analyte post-separation. | UV/Vis (after derivatization), Fluorescence (after derivatization), Mass Spectrometry (MS). | researchgate.netnih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Speed and Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns packed with sub-2 µm particles. This allows for analyses at higher linear velocities without sacrificing separation efficiency, resulting in dramatically reduced run times and increased peak resolution.

Many HPLC methods developed for glycine derivatives are scalable to UHPLC formats. sielc.comsielc.com The primary advantage of UHPLC in the context of this compound analysis is its ability to resolve the target compound from a multitude of structurally similar impurities or by-products that may be present in reaction mixtures or biological samples. This enhanced resolution leads to more accurate quantification. The increased speed is particularly beneficial for high-throughput analysis required in metabolic studies or process monitoring. The transition from HPLC to UHPLC is often straightforward, involving a switch to a UHPLC-rated column with smaller particles (e.g., 3 µm or less) and a compatible UHPLC system capable of handling higher backpressures. sielc.comsielc.com

Derivatization Strategies for HPLC Detection (e.g., OPA, FMOC, NPA-OSu)

Direct detection of non-chromophoric amino acids like this compound by UV-Vis or fluorescence detectors is challenging. Derivatization is a chemical modification process used to attach a chromophoric (UV-absorbing) or fluorophoric (fluorescent) tag to the analyte, thereby enhancing its detectability. sci-hub.se This is typically performed pre-column, before injection into the HPLC system. google.com

Several reagents are available for derivatizing the amino group of amino acids:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. However, OPA does not react with secondary amines like this compound under standard conditions, limiting its direct applicability.

9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl): This reagent reacts with both primary and secondary amines to form stable, highly fluorescent derivatives, making it a suitable choice for the derivatization of this compound.

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): AQC is another popular pre-column derivatization reagent that reacts with both primary and secondary amines to produce stable, fluorescent derivatives that can be readily analyzed by RP-HPLC. researchgate.netnih.gov A simple and sensitive HPLC method using AQC derivatization has been validated for the simultaneous determination of several amino acids in human plasma, demonstrating excellent linearity and reproducibility. nih.gov

3-Nitrophenylhydrazine (3-NPH): This reagent is effective for targeting the carboxyl functional groups within a molecule, which could be an alternative or complementary strategy for derivatizing this compound. nih.gov

While derivatization significantly enhances sensitivity, it can also introduce complexities such as the formation of by-products, which may interfere with the chromatographic separation, or sample loss during the process. google.com

Preparative Chromatography for Isolation and Purification

When larger quantities of pure this compound are needed for structural confirmation, biological testing, or as a reference standard, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical HPLC.

Analytical methods are often designed to be scalable for preparative purposes. sielc.comsielc.com The process involves using larger diameter columns packed with larger particle size stationary phase to accommodate higher sample loads. The flow rates are proportionally increased to maintain the separation quality achieved at the analytical scale. The goal is to isolate the compound of interest with high purity by collecting the fraction corresponding to its elution time. The collected fractions are then typically processed to remove the mobile phase solvents, yielding the purified compound.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography, it provides a highly selective and sensitive detection method that is invaluable for the analysis of this compound.

LC-MS and LC-MS/MS for Identification and Quantification

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of LC with the detection specificity of MS. thermofisher.com For this compound, this combination allows for its detection and quantification even in highly complex matrices without the need for derivatization, although derivatization can sometimes be used to improve ionization efficiency. nih.govrsc.org

In a typical LC-MS experiment, the eluent from the LC column is directed into the ion source of the mass spectrometer (e.g., electrospray ionization, ESI), where the analyte molecules are ionized. The mass analyzer then separates these ions based on their m/z ratio, providing molecular weight information that aids in identification.

Tandem mass spectrometry (LC-MS/MS) offers an even higher level of specificity and is the gold standard for quantitative bioanalysis. nih.gov In an LC-MS/MS experiment, a specific ion (the precursor ion) corresponding to the analyte of interest is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), is highly selective and significantly reduces background noise, leading to very low limits of quantification. nih.govresearchgate.net For instance, a reliable LC-MS/MS method was developed for quantifying glycine in brain microdialysates and cerebrospinal fluid with a limit of quantitation of 100 nM and a total run time of only 5 minutes, demonstrating the speed and sensitivity of the technique. nih.gov Proper chromatographic separation is critical in LC-MS/MS to resolve the analyte from isobaric interferences—compounds that have the same mass but different structures—which could otherwise lead to inaccurate quantification. nih.gov

| Parameter | Description | Relevance to this compound Analysis | References |

|---|---|---|---|

| Ionization Source | Generates ions from the analyte molecules. | Electrospray Ionization (ESI) in positive or negative mode is common for polar molecules. | nih.gov |

| Precursor Ion (m/z) | The mass-to-charge ratio of the intact, ionized analyte. | Selected in the first mass analyzer (Q1) for fragmentation. Specific to the molecular weight of the analyte. | nih.gov |

| Product Ion(s) (m/z) | The mass-to-charge ratio of the fragments generated from the precursor ion. | Monitored in the third mass analyzer (Q3). The specific fragmentation pattern provides structural confirmation and high selectivity. | nih.gov |

| Detection Mode | Method of monitoring ions for quantification. | Multiple Reaction Monitoring (MRM) provides high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. | nih.govnih.govresearchgate.net |

Coupled Analytical Techniques and Automation

High-Performance Liquid Chromatography (HPLC) coupled with both Ultraviolet-Visible (UV-Vis) and Evaporative Light Scattering Detection (ELSD) offers a robust platform for the simultaneous detection and quantification of this compound alongside other compounds that may lack a chromophore. spectroscopyonline.comutwente.nlresearchgate.net This is particularly advantageous in complex samples where a variety of analytes are present.

This compound possesses a C=N double bond, which acts as a chromophore, allowing for its detection by UV-Vis spectroscopy. thermofisher.com The UV detector measures the absorbance of light by the analyte at a specific wavelength as it elutes from the HPLC column. For compounds with suitable chromophores, UV detection provides excellent sensitivity and linearity. myfoodresearch.com The selection of an appropriate wavelength is crucial for maximizing the signal of this compound while minimizing interference from other sample components.

In contrast, the ELSD is a universal detector that does not rely on the chromophoric properties of the analyte. nih.govhitachi-hightech.com It works by nebulizing the column effluent into a fine mist, evaporating the mobile phase in a heated drift tube, and then detecting the light scattered by the remaining non-volatile analyte particles. This makes ELSD ideal for detecting compounds that are transparent in the UV-Vis range, such as underivatized amino acids or sugars that might be present in the same sample as this compound. nih.govchromforum.org

The coupling of these two detectors in series allows for the generation of two independent chromatograms from a single injection. The UV-Vis detector would selectively show peaks for this compound and other UV-active compounds, while the ELSD would provide a more comprehensive profile of all non-volatile analytes. This dual detection approach enhances the analytical power, enabling the simultaneous quantification of different classes of compounds. spectroscopyonline.comutwente.nl

For the separation of this compound and other polar compounds, reversed-phase HPLC with ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC) are common strategies. thermofisher.comnih.gov The choice of column and mobile phase is critical to achieve optimal separation and resolution of the analytes of interest.

Table 1: Illustrative HPLC Parameters for the Analysis of Amino Acid Derivatives

| Parameter | HPLC-UV-Vis | HPLC-ELSD |

| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 40% B in 20 min | 60% to 20% B in 15 min |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detection Wavelength | 214 nm | Not Applicable |

| ELSD Nebulizer Temp. | Not Applicable | 30 °C |

| ELSD Evaporator Temp. | Not Applicable | 40 °C |

| ELSD Gas Flow | Not Applicable | 2.5 L/min |

This table presents a generalized set of parameters and may require optimization for the specific analysis of this compound.

A comprehensive understanding of this compound in complex biological or food matrices often requires the integration of multiple analytical platforms. nih.govcreative-proteomics.com This approach, which combines the separation power of techniques like HPLC with the high specificity and sensitivity of mass spectrometry, provides a more complete picture of the analyte and its context. nih.govnih.gov

The coupling of HPLC with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a cornerstone of modern analytical chemistry for the characterization of modified biomolecules. rsc.org While HPLC with UV-Vis and ELSD provides quantitative information, LC-MS/MS offers definitive structural confirmation. After separation by HPLC, the analyte is introduced into the mass spectrometer, where it is ionized and its mass-to-charge ratio is determined. Subsequent fragmentation of the parent ion (MS/MS) generates a characteristic pattern of fragment ions that serves as a structural fingerprint of the molecule. nih.gov This is invaluable for distinguishing between isomers and confirming the identity of this compound, especially in complex mixtures where other compounds may have similar retention times. researchgate.net

Furthermore, the integration of different analytical techniques can provide complementary information. For instance, while UV-Vis detection is excellent for quantification, its selectivity can be limited. Mass spectrometry, on the other hand, provides high selectivity and structural information but may have different response factors for different compounds. By combining these techniques, a more robust and reliable analytical workflow can be established. wiley.com

The automation of these integrated platforms is also a key development, allowing for high-throughput analysis, which is essential for large-scale studies. creative-proteomics.com Automated sample preparation, injection, data acquisition, and processing significantly increase efficiency and reduce the potential for human error.

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Routes with Enhanced Stereocontrol

The development of synthetic methodologies that afford precise control over the three-dimensional arrangement of atoms is a cornerstone of modern chemistry. For complex molecules like substituted glycine (B1666218) derivatives, achieving high stereoselectivity is paramount for elucidating structure-activity relationships and for the synthesis of enantiomerically pure compounds for specialized applications.

Future research in this domain will likely focus on the design and implementation of novel catalytic systems that can facilitate the enantioselective synthesis of aminopolycarboxylic acids. nih.govnih.gov This could involve the use of chiral catalysts, such as those based on transition metals or organocatalysts, to direct the formation of specific stereoisomers. youtube.com Drawing inspiration from the successful asymmetric synthesis of other amino acid derivatives, researchers may explore strategies like the use of chiral auxiliaries or phase-transfer catalysis to achieve high levels of stereocontrol. nih.govnih.gov The synthesis of C-glycosylated glycine derivatives with good stereoselectivity through radical addition and reduction offers a potential pathway that could be adapted for other complex glycine-based structures. rsc.org

The ability to selectively synthesize specific stereoisomers of compounds like (E)-N-(Carboxymethylidene)glycine and its analogues will be instrumental in understanding how their geometry influences their chelating properties and biological activity.

Deepening Understanding of Complex Biological Mechanisms

The biological effects of aminopolycarboxylic acids are primarily attributed to their ability to form stable complexes with metal ions. doaj.org This chelation is fundamental to their application in treating heavy metal poisoning and in various biomedical assays. acc.org However, a more profound comprehension of their interactions within complex biological systems is a key area for future investigation.

Upcoming research will likely delve into the nuanced ways in which these chelators influence cellular processes beyond simple metal ion sequestration. For instance, the role of EDTA in mitigating oxidative stress and its effects on cell signaling pathways are areas that warrant further exploration. mdpi.com The study of how these compounds are metabolized by bacteria, as seen with the degradation of EDTA by bacterial monooxygenases, opens up avenues for bioremediation and understanding the environmental fate of these persistent compounds. ebi.ac.uk

Furthermore, the therapeutic potential of these compounds continues to be an active area of research. While chelation therapy with EDTA has been investigated for cardiovascular diseases, the results have been met with skepticism by some in the medical community, indicating a need for more definitive studies to clarify its efficacy and mechanisms of action. acc.orgjwatch.org Future studies may also explore the interplay between chelators, essential metals, and disease states, such as the observed link between hypomagnesemia, iron overload, and immune function in transplant recipients. mdpi.com

Advancements in Computational Modeling for Predictive Chemistry and Biology

Computational chemistry has emerged as a powerful tool for predicting the properties and behavior of molecules, thereby guiding experimental research. For aminopolycarboxylic acids, computational modeling offers a means to understand the intricacies of metal chelation and to design novel compounds with tailored properties.

Future research will undoubtedly leverage advancements in computational methods, such as density functional theory (DFT), to perform more accurate and complex simulations of these systems. researchgate.net These studies can provide detailed insights into the structural and bonding characteristics of metal-EDTA complexes, helping to elucidate the factors that govern their stability and reactivity. researchgate.net By modeling the interactions of these chelators with biological macromolecules, such as proteins and nucleic acids, researchers can gain a better understanding of their mechanisms of action and potential off-target effects.

Moreover, computational approaches can be employed to predict the thermodynamic and kinetic parameters of metal complexation, aiding in the design of new chelators with enhanced selectivity for specific metal ions. researchgate.net This predictive power is invaluable for developing new therapeutic agents for metal-related disorders and for designing more effective diagnostic probes.

Table 1: Computational Insights into Metal-EDTA Complexes

| Computational Method | Key Findings | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of structural and bonding characteristics of various metal-EDTA complexes. | researchgate.net |

| DFT with Energy Partitioning Analysis | Assessment of ionic vs. covalent contributions to bonding in metal-EDTA complexes. | researchgate.net |

| Quantum Mechanical Modeling | Prediction of the stability and viability of complexes formed between lead, essential metals, and EDTA. | researchgate.net |

Development of Advanced Analytical Probes and Detection Methods

The ability to accurately detect and quantify metal ions in various matrices is crucial for environmental monitoring, food safety, and clinical diagnostics. Aminopolycarboxylic acids have played a significant role in the development of analytical methods for this purpose.

A promising direction for future research lies in the creation of advanced analytical probes that incorporate these chelating agents. Fluorescent sensors, in particular, have garnered considerable attention due to their high sensitivity and selectivity. mdpi.comfrontiersin.orgnih.govnih.gov Researchers are designing novel fluorophores whose emission properties are modulated by the binding of specific metal ions to an integrated aminopolycarboxylic acid moiety. frontiersin.orgnih.gov These "turn-on" or "turn-off" fluorescent probes can provide a rapid and visually discernible signal for the presence of target analytes. nih.gov

Future developments may focus on creating ratiometric fluorescent sensors that offer greater accuracy by providing a built-in self-calibration mechanism. nih.gov The integration of these probes into portable, paper-based devices or nanosensors could enable on-site and real-time monitoring of heavy metals in environmental and biological samples. frontiersin.orgnih.gov The reversibility of some of these sensor systems, often achieved through the addition of EDTA, further enhances their utility and potential for continuous monitoring applications. frontiersin.orgnih.gov

Table 2: Examples of Fluorescent Probes for Metal Ion Detection

| Probe Type | Target Ion(s) | Principle of Detection | Reference |

|---|---|---|---|

| Rhodamine B-based | Cr³⁺, Fe³⁺ | Chelation-induced fluorescence changes, reversible with EDTA. | frontiersin.org |

| Rhodamine derivatives | Hg²⁺ | Spirolactam ring-opening leading to fluorescence enhancement. | mdpi.comfrontiersin.org |

| Aptamer-based | Hg²⁺, Ag⁺ | Metal ion-induced conformational changes in DNA aptamers affecting fluorophore-quencher distance. | nih.gov |

| HAp:Tb-EDTA paper-based | Dipicolinic acid | Analyte-induced enhancement of Tb³⁺ luminescence (antenna effect). | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.